5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene
Description
Properties
CAS No. |
797047-50-8 |
|---|---|
Molecular Formula |
C17H9F5 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C17H9F5/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20,21)22/h2-4,6-7,9-10H,1H2 |
InChI Key |
BRQCBXFHATVSND-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Sonogashira Coupling for Ethynyl Group Installation
The ethynyl linkage at position 2 is typically introduced via Sonogashira cross-coupling between a halogenated benzene precursor and 4-(trifluoromethyl)phenylacetylene.
Reaction Conditions:
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide (e.g., 1,3-difluoro-2-iodobenzene) to Pd(0), followed by transmetallation with the terminal alkyne. Reductive elimination forms the C–C bond, yielding the ethynylated intermediate.
Suzuki Coupling for Ethenyl Group Introduction
The ethenyl group at position 5 is introduced via Suzuki-Miyaura coupling using a vinyl boronic acid derivative.
Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–3 mol%) |
| Base | Na₂CO₃ or K₂CO₃ |
| Solvent | DME/water (2:1) or toluene/ethanol |
| Temperature | 80–100°C |
| Yield | 60–85% for analogous vinyl-substituted arenes |
Substrate Considerations :
A brominated intermediate (e.g., 5-bromo-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene) is required. The bromine at position 5 is selectively replaced under Suzuki conditions without affecting the ethynyl group.
Alternative Methods: Heck Reaction
For substrates with a bromide at position 5, a Heck reaction with ethylene gas offers an alternative route to the ethenyl group.
Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ with PPh₃ (2–4 mol%) |
| Base | Et₃N or K₂CO₃ |
| Solvent | DMF or NMP |
| Temperature | 90–120°C under ethylene atmosphere |
| Yield | 50–70% for similar systems |
Limitations : Ethylene handling and competing side reactions (e.g., over-insertion) necessitate precise control.
Fluorination Strategies
Direct Fluorination of Aromatic Precursors
The 1,3-difluoro substitution is often introduced early via Balz-Schiemann reaction or nucleophilic aromatic substitution (NAS) .
Example Protocol:
Directed Ortho-Metalation (DoM)
Optimization and Challenges
Regioselectivity in Cross-Coupling
The electron-withdrawing nature of fluorine directs coupling reactions to specific positions. For example:
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkenes or alkanes.
Scientific Research Applications
Materials Science
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can be utilized in the development of advanced materials due to its fluorinated structure. The presence of fluorine enhances properties such as thermal stability, chemical resistance, and electrical conductivity.
Potential Applications :
- Fluorinated Polymers : Used in the synthesis of high-performance polymers with improved durability.
- Coatings : Development of coatings that resist corrosion and wear.
Medicinal Chemistry
While specific biological activity data for this compound is limited, related fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. Research indicates that compounds with similar structures may possess significant pharmaceutical properties.
Potential Pharmacological Activities :
- Anticancer Agents : Studies on structurally similar compounds suggest potential efficacy in targeting cancer cells.
- Antimicrobial Properties : Fluorinated compounds are known for their ability to disrupt microbial membranes.
Chemical Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yield and purity. This compound serves as an intermediate in the synthesis of other complex organic molecules.
Case Study 1: Fluorinated Compounds in Cancer Research
Research has demonstrated that fluorinated compounds exhibit enhanced biological activity against cancer cells. For instance, a study on a related compound showed that it inhibited tumor growth in vitro through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Development of Fluorinated Polymers
A recent project focused on synthesizing new fluorinated polymers using derivatives of this compound. These polymers exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene depends on its specific application. In materials science, its electronic properties are influenced by the presence of fluorine atoms and the ethynyl group, which can affect conductivity and reactivity. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- The target compound exhibits stronger electron-withdrawing effects than the chlorophenyl analog () due to the -CF₃ group, which enhances stability in oxidative environments .
- Methoxy-substituted analogs () demonstrate reduced reactivity in cross-coupling due to electron donation, whereas the target’s fluorine substituents favor electrophilic aromatic substitution .
Spectroscopic and Analytical Data
Table 3: NMR and IR Spectral Comparisons
Insights:
Biological Activity
The compound's high fluorine content enhances its chemical stability and reactivity. Fluorinated compounds are often associated with increased metabolic stability and bioactivity. The presence of multiple fluorine atoms can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological systems.
Potential Biological Activities
While direct studies on the biological activity of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene are scarce, insights can be drawn from related compounds. Similar structures have demonstrated various biological activities, including:
- Anticancer Activity : Some fluorinated compounds have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Fluorinated analogs often exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
- Enzyme Inhibition : The introduction of trifluoromethyl groups has been linked to increased potency in inhibiting specific enzymes, such as reverse transcriptase and serotonin uptake.
Structure-Activity Relationship (SAR)
Research indicates that the inclusion of trifluoromethyl groups in aromatic compounds can significantly enhance their biological activity. For instance, studies have shown that compounds with para-trifluoromethyl substitutions exhibit increased potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts .
Comparison of Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dichloro-5-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}benzene | C15H9Cl2F3 | Contains chlorine; different reactivity patterns |
| 1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | C15H9Cl2F3 | Isomeric form; distinct biological activity potential |
| 5-Ethoxy-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene | C17H10F5O | Ethoxy group alters solubility and reactivity |
These comparisons highlight the unique combination of fluorine substituents and ethynyl groups in this compound, which may confer distinct electronic properties and biological activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
